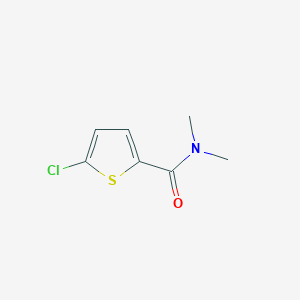

5-chloro-N,N-dimethylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N,N-dimethylthiophene-2-carboxamide is a chemical compound with the formula C7H8ClNOS . It is used for research purposes .

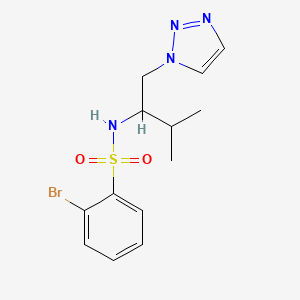

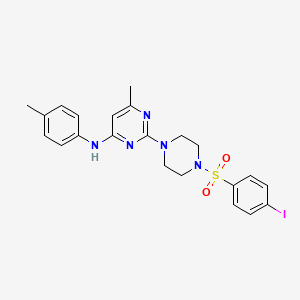

Molecular Structure Analysis

The molecular structure of 5-chloro-N,N-dimethylthiophene-2-carboxamide consists of a thiophene ring substituted with a chlorine atom and a carboxamide group . The exact linear structure formula is not provided in the sources .Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-N,N-dimethylthiophene-2-carboxamide are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. These include condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann reaction, and the Hinsberg synthesis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.66 . Other physical and chemical properties such as boiling point and density are not provided in the sources .科学的研究の応用

Tubulin Polymerization Inhibitors

One of the significant applications of 5-chloro-N,N-dimethylthiophene-2-carboxamide derivatives is their use as tubulin polymerization inhibitors . These compounds have been tested in vitro against various types of human cell lines, including breast adenocarcinoma (both hormone-dependent MCF-7 and hormone-independent MDA-MB-231), colorectal adenocarcinoma Caco-2, carcinoma HCT-116, and the immortalized retinal-pigmented epithelium, hTERT-RPE1 . Some of these compounds have shown promising results in inhibiting the growth of these cancer cells .

Glycogen Phosphorylase Inhibitors

Another application of 5-chloro-N,N-dimethylthiophene-2-carboxamide derivatives is their use as brain-type glycogen phosphorylase inhibitors . This application is particularly relevant in the management of hypoxia/reperfusion injury .

Urease Inhibition

Although not directly related to 5-chloro-N,N-dimethylthiophene-2-carboxamide, it’s worth noting that some thiophene derivatives have been synthesized and shown excellent urease inhibition activity . This suggests potential for further exploration of the urease inhibition properties of 5-chloro-N,N-dimethylthiophene-2-carboxamide derivatives .

Safety and Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . The compound should be handled under inert gas and protected from moisture .

特性

IUPAC Name |

5-chloro-N,N-dimethylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDISMUAEFLKTDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride](/img/structure/B2354386.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2354391.png)

![10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine](/img/structure/B2354398.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide](/img/structure/B2354400.png)

![3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid](/img/structure/B2354404.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone](/img/structure/B2354406.png)